molecular formula C33H39NO14 B1234773 Detorubicin CAS No. 66211-92-5

Detorubicin

Katalognummer B1234773
CAS-Nummer: 66211-92-5
Molekulargewicht: 673.7 g/mol
InChI-Schlüssel: XZSRRNFBEIOBDA-CFNBKWCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Detorubicin is a semi-synthetic derivative of the anthracycline antineoplastic antibiotic daunorubicin. Detorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation. Detorubicin is less toxic than daunorubicin.

Wissenschaftliche Forschungsanwendungen

Detorubicin Overview

Detorubicin is a semi-synthetic derivative of the anthracycline antineoplastic antibiotic daunorubicin. It's known for intercalating into DNA and interacting with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. Detorubicin also generates toxic free-radical intermediates and causes lipid peroxidation in cell membranes. It has been noted for being less toxic than daunorubicin (Definitions, 2020).

Comparative Toxicity

In a study comparing the toxicity of detorubicin (DET) and doxorubicin (DOX) on hematopoietic stem cells in mice, DET was found to be less toxic than DOX for both pluripotent stem cells and granulocytic progenitor cells. The administration of these anthracyclines as DNA complexes led to decreased toxicity to pluripotent stem cells, while no such effect was observed in committed stem cells (Huybrechts & Trouet, 2004).

Chemotherapy-Induced Dysfunction

Research on chemotherapy-induced bladder dysfunction in children revealed that doxorubicin might have small underlying effects on murine detrusor muscle, as demonstrated by lower contraction forces when exposed to high concentrations. It also suggested effects on urinary retention, leading to increased voiding volumes. The study emphasized the importance of understanding the mechanisms of action of chemotherapeutic drugs on bladder function (Huang et al., 2018).

Pharmacodynamics and Adverse Effects

A study on doxorubicin pathways provided insight into the pharmacodynamics of anthracycline drugs like detorubicin. It highlighted the complexity of their action and toxicity in cancer cells and cardiomyocytes, underscoring the need for future investigations to optimize efficacy while minimizing toxicity (Thorn et al., 2011).

Accumulation and Metabolism in the Heart

Research focused on the accumulation and metabolism of anthracycline derivatives, including detorubicin, in the heart after intravenous injection in mice. It sought to establish a relationship between pharmacokinetics and potential chronic cardiotoxicity, providing a predictive test for screening new analogs for potential cardiotoxicity (Deprez-de Campeneere, Baurain & Trouet, 2004).

Eigenschaften

CAS-Nummer

66211-92-5

Produktname

Detorubicin

Molekularformel

C33H39NO14

Molekulargewicht

673.7 g/mol

IUPAC-Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate

InChI

InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1

InChI-Schlüssel

XZSRRNFBEIOBDA-CFNBKWCHSA-N

Isomerische SMILES

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC

SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC

Kanonische SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC

Synonyme

14-diethoxyacetoxydaunorubicin
33921 RP
detorubicin
detrorubicin
R.P. 33 921

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detorubicin
Reactant of Route 2
Detorubicin
Reactant of Route 3
Detorubicin
Reactant of Route 4
Reactant of Route 4
Detorubicin
Reactant of Route 5
Reactant of Route 5
Detorubicin
Reactant of Route 6
Reactant of Route 6
Detorubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.